4'-Nitro-4-(toluene-4-sulfonyl)-biphenyl
Overview
Description
4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The nitro and sulfonyl groups attached to the biphenyl structure can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl typically involves multi-step organic reactions. One common method is the nitration of biphenyl followed by sulfonation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to avoid over-nitration or over-sulfonation.
Industrial Production Methods
In an industrial setting, the production of 4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The nitro and sulfonyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4’-Amino-4-(toluene-4-sulfonyl)-biphenyl.
Scientific Research Applications
4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl
- 4’-Amino-4-(toluene-4-sulfonyl)-biphenyl
- 4’-Chloro-4-(toluene-4-sulfonyl)-biphenyl
Uniqueness
4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl is unique due to the presence of both nitro and sulfonyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups can make it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-methyl-4-[4-(4-nitrophenyl)phenyl]sulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-14-2-10-18(11-3-14)25(23,24)19-12-6-16(7-13-19)15-4-8-17(9-5-15)20(21)22/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYQFAWIPILFJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360288 | |
Record name | 1,1'-Biphenyl, 4-[(4-methylphenyl)sulfonyl]-4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76128-00-2 | |
Record name | 1,1'-Biphenyl, 4-[(4-methylphenyl)sulfonyl]-4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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